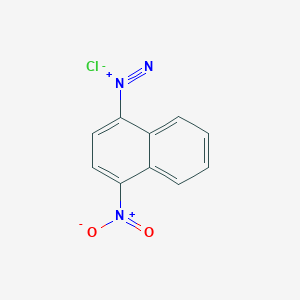

4-Nitronaphthalene-1-diazonium chloride

Description

Properties

CAS No. |

68905-59-9 |

|---|---|

Molecular Formula |

C10H6ClN3O2 |

Molecular Weight |

235.62 g/mol |

IUPAC Name |

4-nitronaphthalene-1-diazonium;chloride |

InChI |

InChI=1S/C10H6N3O2.ClH/c11-12-9-5-6-10(13(14)15)8-4-2-1-3-7(8)9;/h1-6H;1H/q+1;/p-1 |

InChI Key |

LTZMYEMRABQPOO-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])[N+]#N.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitronaphthalene 1 Diazonium Chloride

Classical Diazotization Procedures for Nitronaphthylamines

The conversion of primary aromatic amines, such as 4-nitro-1-naphthylamine, into diazonium salts is a cornerstone of synthetic organic chemistry. This transformation is typically achieved by treating the amine with a source of nitrous acid in a cold, acidic medium. The resulting 4-Nitronaphthalene-1-diazonium chloride is a versatile intermediate, though its inherent instability necessitates carefully controlled reaction conditions.

In Situ Generation Protocols for Diazonium Intermediates

In many synthetic applications, this compound is generated in situ and immediately consumed in a subsequent reaction. This approach is particularly favored for reactions such as azo coupling, where the highly reactive diazonium salt is trapped by a coupling agent as it is formed. beilstein-journals.orgunb.ca This method circumvents the need to isolate the often unstable and potentially hazardous diazonium salt.

A typical in situ protocol involves dissolving or suspending 4-nitro-1-naphthylamine in an aqueous mineral acid, such as hydrochloric acid, and cooling the mixture to a temperature between 0 and 5 °C. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature to prevent decomposition of the newly formed diazonium salt. The resulting solution, containing the this compound, is then promptly used in the next synthetic step, for instance, by adding it to a solution of a coupling component to form an azo dye. unb.ca The immediate use of the diazonium salt is a critical feature of these protocols, enhancing safety and maximizing the yield of the desired product by minimizing degradation pathways.

Strategies for Preparation and Controlled Stabilization of the Diazonium Salt

While often generated in situ, there are instances where the isolation of the diazonium salt is necessary. The stability of solid diazonium salts is highly dependent on the counter-ion and the substitution pattern on the aromatic ring. whiterose.ac.ukresearchgate.net For 4-Nitronaphthalene-1-diazonium salts, isolation is typically achieved by precipitating them from the reaction mixture.

One established method involves the use of nitrosylsulfuric acid, prepared by dissolving sodium nitrite in concentrated sulfuric acid. A solution of 4-nitro-1-naphthylamine in glacial acetic acid is then added to the cold nitrosylsulfuric acid solution. The resulting 4-nitronaphthalene-1-diazonium sulfate can be precipitated by the addition of a non-polar solvent like diethyl ether. The crystalline precipitate is then collected, washed to remove excess acid, and can be used in subsequent reactions.

Stabilization of diazonium salts can be enhanced by the choice of the counter-ion. While chloride salts are common, tetrafluoroborate and tosylate salts often exhibit greater thermal stability, allowing for their isolation and storage under specific conditions. whiterose.ac.uk The electron-withdrawing nitro group on the naphthalene (B1677914) ring also contributes to the relative stability of the 4-Nitronaphthalene-1-diazonium cation compared to unsubstituted naphthalenediazonium salts. researchgate.net

Table 1: Comparison of Counter-ions for Arenediazonium Salt Stability

| Counter-ion | General Stability Characteristics |

| Chloride (Cl⁻) | Commonly used, often generated in situ; isolation can be challenging due to lower stability. |

| Sulfate (SO₄²⁻) | Can be precipitated and isolated, offering moderate stability. |

| Tetrafluoroborate (BF₄⁻) | Generally provides good thermal stability, allowing for isolation and handling of the solid salt. whiterose.ac.uk |

| Tosylate (TsO⁻) | Known to form unusually stable and isolable arenediazonium salts. |

Influence of Reaction Parameters on Diazotization Efficiency and Regioselectivity

The efficiency of the diazotization of 4-nitro-1-naphthylamine is critically influenced by several reaction parameters, including temperature, acid concentration, and the rate of addition of the nitrosating agent.

Acid Concentration: A sufficient concentration of a strong mineral acid, such as hydrochloric or sulfuric acid, is necessary for several reasons. Firstly, it protonates the amine, which, although it deactivates the ring towards electrophilic attack, is in equilibrium with the free amine that reacts with the nitrosating species. Secondly, it prevents the newly formed diazonium salt from coupling with unreacted amine, which would lead to the formation of diazoamino compounds (triazenes). The kinetics of the diazotization of naphthylamines are known to be dependent on the acidity of the medium. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Rate of Nitrite Addition: The slow, controlled addition of sodium nitrite solution is important to maintain the low reaction temperature and to prevent a localized excess of nitrous acid, which can lead to side reactions and decomposition.

The regioselectivity of the diazotization of 4-nitro-1-naphthylamine is inherently controlled by the position of the amino group at the 1-position of the naphthalene ring, leading exclusively to the formation of the 4-nitronaphthalene-1-diazonium cation.

Advanced and Sustainable Approaches to Diazonium Salt Synthesis

In recent years, there has been a significant drive towards developing safer, more efficient, and sustainable methods for chemical synthesis. This has led to the application of advanced technologies, such as continuous flow chemistry and polymer-supported reagents, to traditionally hazardous reactions like diazotization.

Continuous Flow Chemistry and Microreactor Technology in Diazotization

Continuous flow chemistry offers several advantages for the synthesis of unstable intermediates like this compound. nih.govresearchgate.netresearchgate.netnih.gov By carrying out the reaction in a microreactor or a tubular flow system, the reaction volume at any given time is very small, which significantly enhances safety. The high surface-area-to-volume ratio in these systems allows for excellent heat transfer, enabling precise temperature control and minimizing the risk of thermal runaway. nih.govresearchgate.net

In a typical continuous flow setup for the diazotization of a sparingly soluble aromatic amine like 4-nitro-1-naphthylamine, separate streams of the amine solution (often in a suitable organic solvent or acid), the nitrosating agent (e.g., sodium nitrite in water), and the acid are pumped and mixed at a specific point. The reaction mixture then flows through a temperature-controlled reaction coil for a defined residence time, allowing for complete conversion. The resulting stream containing the diazonium salt can then be directly introduced into a second reactor for an immediate subsequent reaction, such as an azo coupling or a Sandmeyer reaction. nih.govresearchgate.net This integrated approach embodies the principles of process intensification and green chemistry by improving safety, efficiency, and reducing waste. nih.govresearchgate.net

Table 2: Advantages of Continuous Flow Diazotization

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Accumulation of large quantities of unstable diazonium salt poses a significant hazard. | Small reaction volumes at any given time minimize the risk of explosion or thermal runaway. nih.govresearchgate.net |

| Heat Transfer | Often poor, leading to localized "hot spots" and potential for decomposition. | Excellent heat transfer due to high surface-area-to-volume ratio, allowing for precise temperature control. researchgate.net |

| Mixing | Can be inefficient, leading to side reactions and lower yields. | Rapid and efficient mixing of reagents. |

| Scalability | Scaling up can be challenging and increase safety risks. | Scalability is achieved by running the process for longer durations, not by increasing the reactor size. nih.gov |

| Integration | Integration with subsequent steps can be cumbersome. | Easily integrated with other flow reactors for multi-step syntheses. researchgate.netresearchgate.net |

Application of Polymer-Supported Reagents in Diazotization

The use of polymer-supported reagents offers a greener and more practical alternative to traditional solution-phase chemistry. researchgate.net In the context of diazotization, a polymer-supported nitrite reagent can be employed. This typically involves an ion-exchange resin where the nitrite anion is bound to a solid polymer support.

The diazotization reaction is carried out by passing a solution of the aromatic amine (e.g., 4-nitro-1-naphthylamine) in an acidic medium through a column packed with the polymer-supported nitrite. The reaction occurs as the solution flows through the column, and the resulting solution of the diazonium salt is collected at the outlet. This method simplifies the work-up procedure, as the excess reagent and byproducts remain bound to the polymer support, which can often be regenerated and reused. This approach avoids the need to handle aqueous sodium nitrite solutions and can lead to cleaner reaction profiles. Polymer-supported reagents have been successfully used for the diazotization of a variety of aromatic amines, followed by subsequent transformations like Sandmeyer-type reactions. researchgate.net

Integration of Green Chemistry Principles in Diazonium Salt Formation

The traditional synthesis of diazonium salts, including this compound, often involves the use of strong mineral acids and sodium nitrite at low temperatures. While effective, this method presents several environmental and safety challenges, such as the use of corrosive acids, the formation of acidic wastewater, and the potential for runaway reactions if the temperature is not strictly controlled. In response, research has focused on integrating the principles of green chemistry to develop more sustainable and safer synthetic routes. These approaches prioritize the use of alternative catalysts, environmentally benign solvents, and energy-efficient conditions to minimize waste and hazard.

Key green strategies that have been explored for the diazotization of aromatic amines, and which are applicable to the synthesis of this compound, include the use of solid acid catalysts and alternative reaction media.

Solid Acid Catalysts and Aqueous Media

A significant advancement in the green synthesis of diazonium salts is the replacement of corrosive and non-recyclable mineral acids with reusable solid acid catalysts. Cation-exchange resins, such as Amberlyst-15, have been effectively used to catalyze the diazotization of aromatic amines in aqueous media. nih.gov This methodology offers several advantages over the conventional process:

Elimination of Strong Acids: It avoids the use of harmful strong acids like hydrochloric acid or sulfuric acid, thereby reducing the generation of corrosive acidic waste streams. nih.gov

Catalyst Recyclability: The solid resin catalyst can be easily recovered from the reaction mixture by simple filtration and reused multiple times, improving process economy and reducing waste. nih.gov

Use of Water as a Solvent: The reaction is performed in water, the most environmentally benign solvent, eliminating the need for organic solvents. nih.govorganic-chemistry.org

Simplified Product Isolation: The process often leads to simpler product isolation and purification procedures. nih.gov

In a typical procedure using this green approach, the aromatic amine (e.g., 4-nitro-1-naphthylamine) is stirred with the cation-exchange resin in water. A solution of sodium nitrite is then added to generate the diazonium salt. The resin facilitates the in-situ generation of nitrous acid and the subsequent formation of the nitrosonium ion necessary for the reaction. nih.gov

Alternative and Solvent-Free Approaches

Other green chemistry principles have been applied to the diazotization process. The use of a CO2/H2O system has been proposed as a green alternative to strong acids for diazotization reactions. researchgate.net Furthermore, solvent-free reaction conditions represent another important avenue. thieme.com Techniques such as mechanochemistry, where reactants are ground together in the absence of a bulk solvent, can lead to highly efficient reactions with minimal waste and energy input. researchgate.net This approach avoids the use of hazardous solvents and can sometimes be performed at ambient temperature.

The table below summarizes the key differences between the conventional method and greener alternatives for the formation of diazonium salts.

Interactive Data Table: Comparison of Synthetic Methodologies for Diazonium Salt Formation

| Feature | Conventional Method | Green Alternative (Solid Acid Catalyst) |

| Acid Catalyst | Strong mineral acids (e.g., HCl, H₂SO₄) organic-chemistry.org | Reusable Cation-Exchange Resin (e.g., Amberlyst-15) nih.gov |

| Solvent | Aqueous mineral acid | Water nih.gov |

| Byproducts | Acidic wastewater, inorganic salts | Water, recoverable catalyst nih.gov |

| Catalyst Recyclability | No | Yes nih.gov |

| Process Conditions | Low temperatures (0–5 °C) required nih.gov | Often proceeds under moderate conditions nih.gov |

| Environmental Impact | High (corrosive, acidic waste) | Low (benign solvent, reduced waste) |

These green methodologies demonstrate a significant shift towards more sustainable chemical manufacturing. By replacing hazardous reagents with recyclable catalysts and prioritizing benign solvents like water, the environmental footprint associated with the synthesis of this compound and other diazonium salts can be substantially reduced.

Mechanistic Investigations of 4 Nitronaphthalene 1 Diazonium Chloride Transformations

Detailed Mechanisms of Diazonium Ion Formation

The synthesis of 4-Nitronaphthalene-1-diazonium chloride begins with the diazotization of its precursor, 4-nitro-1-naphthylamine. byjus.com This process involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), to form the corresponding diazonium salt. organic-chemistry.orgunacademy.com The reaction is carefully performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.

The mechanism proceeds through several distinct steps:

Formation of the Nitrosating Agent : In the acidic medium, sodium nitrite is protonated by the strong acid to form nitrous acid (HNO₂). A second protonation of nitrous acid leads to the formation of an oxonium ion, which then loses a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺). unacademy.commasterorganicchemistry.com

Nucleophilic Attack : The primary amino group of 4-nitro-1-naphthylamine acts as a nucleophile, attacking the electrophilic nitrosonium ion. This step forms a new nitrogen-nitrogen bond and results in a protonated N-nitrosamine intermediate. byjus.commasterorganicchemistry.com

Deprotonation and Tautomerization : A base (such as water or the chloride ion) removes a proton from the nitrogen atom of the original amino group, yielding N-nitroso-4-nitro-1-naphthylamine. byjus.com This is followed by a protonation-deprotonation sequence, a tautomerization, which shifts a proton from the amino nitrogen to the oxygen atom of the nitroso group, forming a diazohydroxide intermediate. unacademy.com

Formation of the Diazonium Ion : The hydroxyl group of the diazohydroxide is protonated by the excess acid, creating a good leaving group (water). masterorganicchemistry.com The subsequent elimination of a water molecule results in the formation of the stable 4-nitronaphthalene-1-diazonium ion, which possesses a nitrogen-nitrogen triple bond. masterorganicchemistry.com The positive charge is delocalized over the two nitrogen atoms.

Elucidation of Reaction Pathways in Replacement Reactions

The diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by a variety of nucleophiles as dinitrogen gas (N₂), a thermodynamically very stable molecule. This reactivity is harnessed in numerous replacement reactions to introduce a wide array of functional groups onto the naphthalene (B1677914) ring, often in positions that are not accessible through direct electrophilic substitution. masterorganicchemistry.comorganic-chemistry.org These reactions can proceed through different mechanistic pathways.

In many replacement reactions, the loss of N₂ from the diazonium ion is the initial step, which can lead to the formation of a highly reactive aryl cation intermediate. This process is analogous to an Sₙ1 reaction. scranton.edu The aryl cation is then rapidly attacked by any nucleophile present in the reaction mixture. libretexts.org

However, for aryl halides with strong electron-withdrawing groups, a bimolecular nucleophilic aromatic substitution (SₙAr) mechanism is also possible. libretexts.org In the case of this compound, the potent electron-withdrawing nitro group at the para position significantly reduces the electron density of the aromatic ring. youtube.com This makes the carbon atom attached to the diazonium group susceptible to attack by a nucleophile. The attack forms a resonance-stabilized anionic intermediate, often called a Meisenheimer complex. nih.gov The subsequent departure of the dinitrogen leaving group restores the aromaticity of the ring. The presence of the nitro group in the para position is crucial as it stabilizes the negative charge of the intermediate through resonance. libretexts.org

Several classic named reactions fall under this category of diazonium group replacement, each providing a route to different classes of compounds.

| Reaction Name | Reagent(s) | Product Functional Group |

| Sandmeyer Reaction | CuCl / HCl, CuBr / HBr, CuCN / KCN | -Cl, -Br, -CN |

| Gattermann Reaction | Cu powder / HCl, Cu powder / HBr | -Cl, -Br |

| Balz-Schiemann Reaction | HBF₄, then heat | -F |

| Hydrolysis | H₂O, H₂SO₄, heat | -OH |

| Iodination | KI | -I |

This table summarizes key replacement reactions for diazonium salts.

A significant number of replacement reactions involving diazonium salts, particularly the Sandmeyer reaction, are now understood to proceed via radical mechanisms rather than purely ionic pathways. wikipedia.org The copper(I) salt used in the Sandmeyer reaction acts as a catalyst, initiating a single-electron transfer (SET) to the diazonium ion. nih.gov

The mechanism is believed to involve the following steps:

Electron Transfer : A single electron is transferred from the copper(I) catalyst to the 4-nitronaphthalene-1-diazonium ion.

Radical Formation : The resulting diazonium radical is unstable and rapidly decomposes, losing a molecule of dinitrogen gas to form a 4-nitro-1-naphthyl radical.

Atom Transfer : This aryl radical then abstracts a halide or cyanide group from the now copper(II) species, forming the final product (e.g., 1-chloro-4-nitronaphthalene) and regenerating the copper(I) catalyst. organic-chemistry.orgwikipedia.org

Another important radical pathway is the SRN1 (Substitution Radical-Nucleophilic, Unimolecular) mechanism. This is a chain reaction initiated by an electron source, which can be photochemical or a solvated electron. chim.it

The SRN1 propagation cycle for this compound would involve:

Initiation : The diazonium salt accepts an electron to form a radical. This radical then loses N₂ to form the 4-nitro-1-naphthyl radical.

Propagation :

The 4-nitro-1-naphthyl radical reacts with an incoming nucleophile (Nu⁻) to form a radical anion of the final product, [C₁₀H₆(NO₂)Nu]⁻•.

This radical anion then transfers its extra electron to a new molecule of this compound, forming the final substitution product C₁₀H₆(NO₂)Nu and generating a new diazonium radical to continue the chain. chim.it

Termination : The chain reaction is terminated when radicals are quenched or combine.

Electrophilic Aromatic Substitution in Azo Coupling Reactions

While the diazonium group is an excellent leaving group in replacement reactions, the diazonium ion itself can act as a weak electrophile in electrophilic aromatic substitution reactions. organic-chemistry.org This reactivity is the basis for azo coupling, a reaction that forms azo compounds (R-N=N-R'), which are often brightly colored and used as dyes. wikipedia.org

For the reaction to occur, the 4-nitronaphthalene-1-diazonium ion must react with a strongly activated aromatic ring, typically a phenol, a naphthol, or an aromatic amine. organic-chemistry.orgchemguide.co.uk The electron-donating group (-OH or -NR₂) on the coupling partner makes the aromatic ring sufficiently nucleophilic to attack the terminal nitrogen atom of the diazonium ion. libretexts.org

The mechanism of azo coupling is a classic electrophilic aromatic substitution:

Electrophilic Attack : The π-electron system of the activated aromatic coupling partner attacks the terminal nitrogen of the 4-nitronaphthalene-1-diazonium ion. This attack is generally directed to the para position relative to the activating group, unless that position is blocked. wikipedia.org

Sigma Complex Formation : The attack disrupts the aromaticity of the coupling partner, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Deprotonation : A base removes a proton from the carbon atom where the diazonium group attached, restoring the aromaticity of the ring and yielding the final neutral azo compound. organic-chemistry.org

The pH of the reaction medium is crucial. With phenols, the reaction is typically carried out in mildly alkaline conditions to deprotonate the phenol to the more strongly activating phenoxide ion. chemguide.co.uk With aromatic amines, the reaction is performed in weakly acidic conditions to ensure there is a sufficient concentration of the free amine to act as the nucleophile, without protonating it to the deactivating ammonium salt. organic-chemistry.org

Spectroscopic and Structural Characterization of 4 Nitronaphthalene 1 Diazonium Chloride and Its Derivatives

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy is a powerful tool for identifying the characteristic functional groups within 4-Nitronaphthalene-1-diazonium chloride. Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide complementary information on the vibrational modes of the molecule.

FTIR Spectroscopy: The FTIR spectrum of a diazonium salt is distinguished by several key absorption bands. For nitro-substituted aromatic diazonium salts, the most prominent peaks are associated with the diazonium group (-N₂⁺) and the nitro group (-NO₂). Studies on similar compounds, such as nitrobenzene diazonium salts, show a characteristic peak for the N-N triple bond stretching vibration of the diazonium group, typically appearing around 2270-2310 cm⁻¹. researchgate.netresearchgate.netnih.gov The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch (νₐ(NO₂)) usually found in the 1520-1550 cm⁻¹ region and a symmetric stretch (νₛ(NO₂)) appearing around 1340-1350 cm⁻¹. researchgate.net The presence of the naphthalene (B1677914) ring would also be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides further insights, particularly for the symmetric vibrations and the diazonium group. In the Raman spectrum of 4-nitrobenzenediazonium tetrafluoroborate, a strong band corresponding to the N≡N stretching vibration is observed at approximately 2310 cm⁻¹. researchgate.net Other characteristic bands for nitroaromatic compounds include the symmetric stretching of the -NO₂ group. For instance, in 4-nitroazobenzene, this appears around 1340 cm⁻¹. researchgate.net The aromatic ring vibrations also give strong signals in the Raman spectrum, which can be used to analyze the substitution pattern and molecular structure. Isotopic labeling studies using ¹⁵N have confirmed the assignment of the N≡N stretching vibration, showing a predictable shift to a lower wavenumber due to the heavier isotope. researchgate.net

| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Diazonium (-N₂⁺) | N≡N Stretch | 2270 - 2310 | ~2310 |

| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1550 | - |

| Symmetric Stretch | 1340 - 1350 | ~1340 | |

| Naphthalene Ring | C-H Stretch | >3000 | >3000 |

| C=C Stretch | 1400 - 1600 | 1400 - 1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is indispensable for elucidating the precise molecular structure of this compound in solution. ¹H-NMR provides information on the proton environment, while ¹³C-NMR details the carbon skeleton.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the naphthalene ring will exhibit chemical shifts influenced by the electron-withdrawing effects of both the nitro (-NO₂) and diazonium (-N₂⁺) groups. Based on data for 1-nitronaphthalene, the protons closest to the nitro group are the most deshielded and appear at the lowest field. nih.govchemicalbook.com The coupling patterns (doublets, triplets, etc.) and coupling constants (J-values) would allow for the assignment of each proton to its specific position on the naphthalene ring.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on each carbon atom in the molecule. The carbon atom directly attached to the diazonium group (C1) is expected to have a chemical shift in the range of 102-123 ppm, which is at a relatively high field compared to other aromatic carbons due to the electronic nature of the diazonium group. caltech.edu The carbon atom attached to the nitro group (C4) will also be significantly affected. The chemical shifts of the other naphthalene carbons will be influenced by the positions of these two powerful electron-withdrawing groups. For comparison, the ¹³C-NMR spectrum of 1-nitronaphthalene shows a range of signals for the aromatic carbons. chemicalbook.com The symmetry of the substitution pattern in the dinitrobenzene series demonstrates how the number of unique carbon signals can confirm the isomeric structure; for the asymmetric 4-nitronaphthalene-1-diazonium cation, ten distinct carbon signals would be expected. pearson.com

| Nucleus | Position | Expected Chemical Shift Range (ppm) | Key Influencing Factors |

|---|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 9.0 | Anisotropic effect of the naphthalene ring; electron-withdrawing effects of -NO₂ and -N₂⁺ groups. |

| Protons ortho to -NO₂ and -N₂⁺ | Downfield shift (deshielded) | Strong deshielding by electron-withdrawing groups. | |

| ¹³C | C1 (attached to -N₂⁺) | 102 - 123 | Direct attachment to the diazonium group. caltech.edu |

| C4 (attached to -NO₂) | Variable, influenced by -NO₂ | Strong electron-withdrawing nature of the nitro group. | |

| Other Naphthalene Carbons | 120 - 150 | Positional effects relative to the substituents. |

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation pathways. A key fragmentation process for diazonium salts is the loss of a neutral nitrogen molecule (N₂), which is a very stable species.

The electron ionization (EI) mass spectrum would likely show a primary fragmentation corresponding to the loss of N₂ from the molecular ion [M]⁺ to form the 4-nitronaphthyl cation. Further fragmentation of this cation would then occur. The mass spectrum of 1-nitronaphthalene shows characteristic peaks at m/z 115 and 127, which can be attributed to fragments of the nitronaphthalene core. nih.govresearchgate.net Therefore, the fragmentation pattern of this compound would be expected to be a combination of the initial loss of N₂ followed by the fragmentation of the resulting 4-nitronaphthalene radical cation. Fast Atom Bombardment (FAB-MS) has also been used to study the gas-phase behavior of naphthalenediazonium ions, particularly in the context of their complexation with other molecules. researchgate.net

Proposed Fragmentation Pathway:

[C₁₀H₆N₃O₂]⁺ → [C₁₀H₆NO₂]⁺ + N₂ (Loss of dinitrogen)

Further fragmentation of the [C₁₀H₆NO₂]⁺ ion, consistent with the known fragmentation of 1-nitronaphthalene.

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| [M]⁺ | [C₁₀H₆N₃O₂]⁺ | Molecular Ion |

| [M-28]⁺ | [C₁₀H₆NO₂]⁺ | Loss of N₂ |

| Variable | Further fragments | Fragmentation of the nitronaphthalene core. |

X-ray Diffraction Studies for Solid-State Structure and Conformational Analysis

In the crystal structure of 2-methoxy-1-nitronaphthalene, the naphthalene ring system is essentially planar. The nitro group is often twisted out of the plane of the aromatic ring. nih.govresearchgate.net For this compound, a similar planarity of the naphthalene core would be expected. The C-N bond of the diazonium group and the C-N bond of the nitro group would lie in the plane of the ring, with the N-N triple bond being linear. The crystal packing would be influenced by electrostatic interactions between the diazonium cation and the chloride anion, as well as potential π-π stacking interactions between the naphthalene rings of adjacent molecules. nih.govresearchgate.net

| Structural Feature | Expected Observation | Basis of Expectation |

|---|---|---|

| Naphthalene Core | Planar | Inherent aromaticity and data from related structures. nih.govresearchgate.net |

| Nitro Group Orientation | Potentially twisted out-of-plane | Steric hindrance and electronic effects, as seen in analogs. nih.govresearchgate.net |

| Diazonium Group Geometry | Linear C-N≡N | sp hybridization of nitrogen atoms. |

| Crystal Packing | Ionic interactions and π-π stacking | Electrostatic forces and intermolecular aromatic interactions. nih.govresearchgate.net |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy is used to investigate the electronic transitions within the conjugated π-system of this compound. The spectrum is characterized by absorption bands corresponding to π → π* transitions. The extended conjugation of the naphthalene system, combined with the presence of the electron-withdrawing nitro and diazonium groups, influences the position and intensity of these bands.

Studies on 1-naphthalenediazonium ions show characteristic absorption maxima in the UV region. researchgate.net The presence of the nitro group at the 4-position is expected to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted naphthalenediazonium ion, due to the extension of the conjugated system and the electronic perturbation of the nitro group. Computational studies on naphthalene derivatives have been used to assign the nature of the electronic transitions, correlating the observed absorption bands with specific molecular orbital transitions. researchgate.nethw.ac.uk

| Transition Type | Expected Wavelength Region | Description |

|---|---|---|

| π → π* | UV-A / Near-UV (e.g., 250-400 nm) | Electronic transitions within the conjugated naphthalene π-system, influenced by -NO₂ and -N₂⁺ substituents. |

Surface Analysis Techniques for Functionalized Materials (e.g., X-ray Photoemission Spectroscopy, Transmission Electron Microscopy)

When this compound is used to modify surfaces, techniques like X-ray Photoemission Spectroscopy (XPS) and Transmission Electron Microscopy (TEM) are crucial for characterizing the resulting functionalized materials.

X-ray Photoemission Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. For a surface modified with 4-nitronaphthalene groups, the XPS survey spectrum would show peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). High-resolution scans of the N 1s region are particularly informative. The nitrogen signal can be deconvoluted into components representing the different nitrogen environments, such as the two nitrogen atoms in the azo linkage (-N=N-) if coupling occurs, or the nitrogen in the nitro group (-NO₂). rsc.orgnih.govnih.gov Analysis of the C 1s peak can also provide information about the different carbon bonding environments on the surface. nih.gov

Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology and structure of materials at the nanoscale. When this compound is used to functionalize nanoparticles or other nanostructured materials, TEM can be used to confirm the presence of an organic layer on the surface of the material and to assess the uniformity of the coating.

| Technique | Information Obtained | Key Features for 4-Nitronaphthalene Modified Surfaces |

|---|---|---|

| XPS | Elemental composition and chemical states at the surface. | Presence of C, N, O. High-resolution N 1s spectrum distinguishes -NO₂ and other nitrogen species. rsc.orgnih.govnih.gov |

| TEM | Morphology and nanostructure. | Visualization of the organic layer on the substrate, assessment of coating uniformity. |

Thermal Analysis (TGA, DTA, DSC) for Understanding Controlled Decomposition Pathways

Thermal analysis techniques are employed to study the thermal stability and decomposition behavior of this compound. These compounds are known to be thermally labile and can decompose exothermically.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a diazonium salt, TGA would show a mass loss corresponding to the release of N₂ gas upon decomposition. The temperature at which this mass loss begins provides an indication of the thermal stability of the compound.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. The DSC thermogram for a diazonium salt typically shows a sharp exothermic peak corresponding to its decomposition. The onset temperature of this exotherm is a measure of the decomposition temperature, and the area under the peak is proportional to the enthalpy of decomposition. Studies on nitro-substituted diazonium salts have shown that they can undergo rapid, energetic decomposition. The decomposition of the diazonium salt derived from 1-amino-4-nitronaphthalene, the precursor to the title compound, would be expected to show such behavior. researchgate.net The controlled decomposition of diazonium salts is a key aspect of their use in surface functionalization and other applications.

| Technique | Measurement | Expected Observation for this compound |

|---|---|---|

| TGA | Mass loss vs. Temperature | Significant mass loss corresponding to the release of N₂ gas. |

| DSC | Heat flow vs. Temperature | A sharp exothermic peak indicating decomposition. The onset temperature provides the decomposition temperature. |

Computational and Theoretical Insights into 4 Nitronaphthalene 1 Diazonium Chloride

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of complex organic molecules like 4-Nitronaphthalene-1-diazonium chloride. rsdjournal.orgimperial.ac.uk DFT methods allow for the calculation of various molecular properties that provide a quantitative understanding of the molecule's behavior in chemical reactions. jeires.com

The electronic structure of this compound is significantly influenced by the interplay of the electron-withdrawing nitro (NO₂) and diazonium (N₂⁺) groups on the naphthalene (B1677914) core. DFT calculations can map the electron density distribution across the molecule, identifying electron-rich and electron-poor regions. The molecular electrostatic potential (MEP) surface, for instance, would likely show a high positive potential around the diazonium group, indicating its powerful electrophilic nature, and a negative potential around the nitro group, reflecting its electron-withdrawing character through resonance and induction.

| Parameter | Definition | Predicted Value (a.u.) | Interpretation |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.5 | Low value indicates high ionization potential, resistance to oxidation. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -4.2 | Low value indicates high electron affinity, susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.3 | Indicates moderate kinetic stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 6.35 | High value suggests strong electron-accepting capability. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.15 | Reflects resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | χ²/2η | 9.38 | Very high value confirms its strong electrophilic nature. |

Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for investigating the intricate reaction mechanisms of this compound. By mapping the potential energy surface of a reaction, theoretical chemists can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For this compound, a primary reaction of interest is the dediazoniation process, where the N₂ group is lost as nitrogen gas, a common step in reactions such as the Sandmeyer or Gomberg-Bachmann reactions. researchgate.net Computational modeling can elucidate whether this process occurs via a heterolytic (Sɴ1-like) or homolytic (radical) pathway. By calculating the energies of the potential intermediates (a nitronaphthyl cation versus a nitronaphthyl radical), the preferred pathway can be determined.

The modeling of the transition state for the C-N bond cleavage would involve locating a first-order saddle point on the potential energy surface. The geometry of this transition state would reveal the extent of bond breaking and bond forming at the peak of the energy barrier. Furthermore, the influence of the solvent on the reaction mechanism and transition state energies can be modeled using implicit or explicit solvent models, providing a more realistic picture of the reaction in solution.

Another important application of computational modeling is in understanding the regioselectivity of reactions involving this diazonium salt. For instance, in azo coupling reactions, where the diazonium salt acts as an electrophile, modeling can predict the preferred site of attack on a nucleophilic coupling partner by calculating the activation energies for different reaction pathways.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Theoretical calculations can predict various spectroscopic properties of this compound, which can aid in its characterization and the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π → π* and n → π* transitions. These calculations can also provide information about the nature of the excited states, for instance, the extent of charge transfer character in a particular transition.

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, can also be modeled computationally. By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. This can be invaluable for assigning the vibrational modes observed in experimental spectra. For this compound, characteristic vibrational frequencies for the N≡N stretch of the diazonium group and the symmetric and asymmetric stretches of the NO₂ group would be of particular interest.

Furthermore, computational methods can be used to study the intermolecular interactions of this compound with other molecules, such as solvents or reactants. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can identify and characterize non-covalent interactions like hydrogen bonds, halogen bonds, and π-stacking. Understanding these interactions is crucial for explaining the behavior of the molecule in the condensed phase and in biological systems.

| Spectroscopic Technique | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| UV-Vis (TD-DFT) | λmax,1 | ~350 nm | π → π* transition (naphthalene core) |

| UV-Vis (TD-DFT) | λmax,2 | ~280 nm | π → π* transition (charge transfer character) |

| IR (DFT) | ν(N≡N) | ~2250 cm-1 | Diazonium group stretch |

| IR (DFT) | νasym(NO₂) | ~1540 cm-1 | Asymmetric nitro group stretch |

| IR (DFT) | νsym(NO₂) | ~1350 cm-1 | Symmetric nitro group stretch |

Structure-Reactivity Relationships in Nitronaphthalene Diazonium Systems

The concept of structure-reactivity relationships is central to organic chemistry, and computational chemistry provides a powerful framework for quantifying these relationships. nih.gov In nitronaphthalene diazonium systems, the reactivity is primarily governed by the electronic effects of the nitro and diazonium substituents and their positions on the naphthalene ring.

The diazonium group is one of the strongest electron-withdrawing groups, making the naphthalene ring highly electron-deficient. The nitro group is also strongly electron-withdrawing. The combined effect of these two groups in this compound makes the aromatic ring extremely unreactive towards electrophilic substitution but highly susceptible to nucleophilic aromatic substitution, should the reaction conditions favor it.

Computational studies can quantify these substituent effects. For example, by calculating the charge distribution on the aromatic carbons, one can predict the most likely sites for nucleophilic attack. Furthermore, by computationally studying a series of nitronaphthalene diazonium isomers, a quantitative structure-reactivity relationship (QSRR) could be established. This might involve correlating a calculated property, such as the LUMO energy or the charge on the diazonium nitrogen, with an experimental measure of reactivity, such as the rate constant for a particular reaction.

Potential Research Directions and Emerging Applications

Development of Novel and Efficient Synthetic Pathways

The conventional synthesis of 4-Nitronaphthalene-1-diazonium chloride involves the diazotization of 1-amino-4-nitronaphthalene using sodium nitrite in a strong aqueous acid, a method that requires strict temperature control below 5°C due to the thermal instability and explosive nature of diazonium salts. mpg.deresearchgate.net This inherent instability presents significant safety and scalability challenges in batch production. pharmablock.com To address these limitations, research is actively pursuing innovative and more efficient synthetic strategies.

Flow Chemistry: A prominent direction is the adoption of continuous flow chemistry. fraunhofer.de Flow reactors enhance heat and mass transfer, allowing for precise temperature control and minimizing the risks associated with overheating. pharmablock.com This technology enables the in situ generation of the diazonium salt in small, controlled volumes, which is immediately consumed in a subsequent reaction. mdpi.com This approach significantly improves safety by preventing the accumulation of the hazardous diazonium intermediate and allows for safer operation at temperatures that might be problematic in batch processing. pharmablock.commdpi.comresearchgate.net The reduced reaction times, often on the order of seconds to minutes, and the potential for automated, continuous manufacturing make flow synthesis a highly efficient and scalable alternative. pharmablock.commdpi.com

Alternative Diazotization Reagents: Research into alternative reagents aims to move away from traditional aqueous acid systems. The use of alkyl nitrites, such as tert-butyl nitrite or isobutyl nitrite, in organic solvents provides another route for diazotization that can be readily adapted to flow processes. nih.gov More recent innovations include methods that mimic natural processes like nitrate reduction, which could eliminate the need for strong acids and low temperatures altogether, further enhancing the safety and sustainability of the synthesis. mpg.de Another non-traditional approach involves the reaction of the parent amine with nitric oxide in an anhydrous organic solvent, followed by treatment with a Lewis acid. google.com

| Method | Key Features | Advantages | Challenges/Limitations |

|---|---|---|---|

| Traditional Batch Synthesis | NaNO₂ in aqueous acid (e.g., HCl) | Well-established, inexpensive reagents | Poor thermal control, explosion risk, side reactions, difficult to scale safely pharmablock.com |

| Continuous Flow Chemistry | In situ generation in microreactors | Enhanced safety, precise temperature control, high efficiency, scalability pharmablock.commdpi.com | Requires specialized equipment, potential for channel clogging |

| Alternative Reagents | Alkyl nitrites in organic solvents; Nitric oxide | Avoids strong aqueous acids, can offer different solubility profiles nih.govgoogle.com | Reagent cost, handling of gaseous reagents (NO) |

| Biomimetic Nitrate Reduction | Mimics plant metabolic pathways | Potentially avoids low temperatures and strong acids, safer mpg.de | Early stage of research, catalyst development needed |

Exploration of New Reactivity Modes and Synthetic Transformations

Beyond its use in classical reactions like the Sandmeyer and Gattermann transformations for introducing halides, research is uncovering new reactivity modes for diazonium salts, driven largely by the field of photocatalysis. researchgate.net These modern methods leverage the generation of aryl radicals under exceptionally mild conditions.

Visible Light Photocatalysis: This area represents a significant advancement in the synthetic utility of diazonium salts. By using a photocatalyst, such as [Ru(bpy)₃]²⁺, and visible light, the diazonium salt can be reduced via a single-electron transfer mechanism to generate a highly reactive 4-nitro-1-naphthalenyl radical. nih.govresearchgate.net This radical can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Emerging synthetic transformations include:

Photocatalytic Meerwein Arylation: This reaction involves the addition of the aryl radical to alkenes, alkynes, and enones. researchgate.net It is a significant, greener improvement over the classic Meerwein protocol, offering higher yields and milder reaction conditions using sunlight or LEDs at ambient temperatures. researchgate.netresearchgate.net

Conversion to Sulfonyl Fluorides: A photocatalytic method has been developed to convert aryl diazonium salts into aryl sulfonyl fluorides, which are important functional groups in chemical biology and drug discovery. nih.gov

Sequential Photobiocatalytic Processes: Researchers are designing one-pot, multi-step cascades that combine photocatalysis with biocatalysis. For instance, a photocatalytic Meerwein arylation can generate a ketone intermediate, which is then stereoselectively reduced by an alcohol dehydrogenase enzyme in the same pot to produce valuable chiral alcohols. researchgate.net

These photocatalytic methods are characterized by their operational simplicity, low catalyst loadings, and tolerance for a wide range of functional groups, opening up new avenues for the late-stage functionalization of complex molecules. nih.govresearchgate.net

Integration into Advanced Functional Materials (e.g., surface functionalization, sensors)

The high reactivity of the aryl radical generated from this compound makes it an excellent candidate for the covalent modification of various surfaces. This process, often called "grafting," creates a robust and stable functionalized layer that can alter the properties of the underlying material. mdpi.com

Surface Functionalization: The reaction can be initiated electrochemically, photochemically, or spontaneously on a wide range of substrates, including metals, carbon-based materials (like graphene and carbon nanotubes), and semiconductors. mdpi.com The process results in a strong covalent bond between the naphthalene (B1677914) moiety and the surface, leading to highly durable modifications. mdpi.com One application of this is in corrosion protection, where modifying a mild steel surface with a diazonium salt has been shown to create a protective film that inhibits corrosion in acidic environments. nih.gov

Sensor Development: Diazonium-based surface chemistry is a versatile platform for fabricating chemical sensors and biosensors. mdpi.com The general strategy involves grafting a layer that contains a specific functional group (e.g., carboxylic acid, amine) which can then be used to immobilize a biological recognition element. For example, a surface modified with 4-carboxybenzenediazonium can be used to attach aptamers for the detection of toxins or proteins like estradiol. mdpi.com The nitro group on the 4-Nitronaphthalene-1-diazonium salt itself can be electrochemically active, providing a signal that can be modulated upon binding of an analyte, making it potentially useful for direct sensing applications.

| Application Area | Principle of Integration | Specific Example | Reference |

|---|---|---|---|

| Corrosion Inhibition | Formation of a protective organic layer on a metal surface via spontaneous grafting. | Modification of mild steel with carboxyphenyl diazonium salt for protection in HCl. | nih.gov |

| Biosensors | Covalent attachment of recognition elements (e.g., aptamers, enzymes) to a diazonium-functionalized electrode. | Detection of estradiol by attaching an aptamer to a surface modified with 4-carboxybenzenediazonium. | mdpi.com |

| Molecular Electronics | Grafting of molecular layers onto conductive surfaces to control electronic properties. | Electrografting of diazonium derivatives on graphite to control multilayer growth. | mdpi.com |

| Nanoparticle Functionalization | Localized surface plasmon excitation triggers grafting at specific sites on gold nanostructures. | Site-selective grafting on gold nanorods for advanced optical materials. | mdpi.com |

Sustainable Chemistry Considerations in Production and Application

Aligning the synthesis and use of this compound with the principles of green chemistry is a critical area of modern research. mdpi.com This involves minimizing waste, reducing hazards, and improving energy efficiency throughout the chemical lifecycle. nih.govwiley-vch.de

Greener Synthetic Processes:

Flow Chemistry: As discussed previously, continuous flow synthesis is a cornerstone of green chemistry for diazonium salts. It addresses the most significant hazard—the risk of explosion—by minimizing the amount of the energetic intermediate present at any given time. This inherent safety allows for more efficient and controlled processes. pharmablock.comfraunhofer.de

Aqueous Synthesis: The traditional diazotization reaction is often performed in water, which is considered the greenest solvent. researchgate.net New photocatalytic methods are also being developed to work in aqueous media, reducing the reliance on volatile organic compounds (VOCs). researchgate.net

Sustainable Applications:

Photocatalysis: The use of visible light as a renewable energy source to drive reactions is a key tenet of green chemistry. researchgate.net Photocatalytic transformations can often replace classical methods that require stoichiometric amounts of metal catalysts or harsh reagents, thereby reducing waste and environmental impact. researchgate.net

Future research will likely focus on combining these approaches, for instance, by developing photocatalytic reactions within continuous flow reactors. Such integrated systems would offer the benefits of both enhanced safety and sustainable, light-driven reactivity, representing a significant step forward in the green production and application of this versatile chemical compound.

Q & A

Q. How is 4-Nitronaphthalene-1-diazonium chloride synthesized, and what critical parameters must be controlled during preparation?

- Methodological Answer : The synthesis involves diazotization of 4-nitro-1-naphthylamine using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. Key parameters include:

- Temperature control : Maintain 0–5°C to prevent premature decomposition of the diazonium intermediate .

- Acid excess : Ensure stoichiometric excess of HCl to stabilize the diazonium salt and suppress side reactions.

- Reaction monitoring : Use starch-iodide paper to detect excess nitrous acid, which indicates completion of the diazotization step.

- Isolation : Precipitate the product in cold ethanol or ether to minimize hydrolysis .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Detect the diazo group (λmax ~300–400 nm) to confirm successful synthesis .

- Infrared (IR) Spectroscopy : Identify the N≡N stretching vibration (~2200–2300 cm⁻¹) and nitro group absorption (~1520 cm⁻¹ for asymmetric stretching) .

- NMR Spectroscopy : Limited due to instability, but low-temperature ¹H NMR in DMSO-d6 can resolve aromatic protons. Compare with spectral databases of analogous diazonium salts (e.g., 4-chloro-2-nitrobenzenediazonium chloride) .

Q. How should this compound be stored, and what decomposition products form under suboptimal conditions?

- Methodological Answer :

- Storage : Store at 0–6°C in anhydrous, acidic solvents (e.g., HCl-containing solutions) within amber vials to prevent photodegradation .

- Decomposition pathways :

- Hydrolysis: Forms 4-nitronaphthol under aqueous or humid conditions.

- Thermal degradation: Produces nitrogen gas and nitroso derivatives above 10°C.

- Mitigation : Use inert atmospheres (N₂/Ar) during handling and avoid prolonged exposure to light .

Advanced Research Questions

Q. What contradictions exist in reported reaction mechanisms involving this compound, and how can researchers resolve them?

- Methodological Answer :

- Contradictions : Some studies propose electrophilic aromatic substitution (EAS) for azo coupling, while others suggest radical-mediated pathways under specific conditions (e.g., UV light or metal catalysts like Fe³⁺) .

- Resolution strategies :

- Isotopic labeling : Use ¹⁵N-labeled diazonium salts to track nitrogen release pathways via mass spectrometry (MS).

- Kinetic studies : Compare reaction rates under varying pH, catalysts (e.g., FeCl₃ vs. CuCl₂), and temperatures to identify dominant mechanisms .

Q. How does the nitro group at the 4-position influence the reactivity of this compound in azo coupling reactions?

- Methodological Answer :

- Electronic effects : The nitro group withdraws electron density via resonance, increasing the electrophilicity of the diazo group. This enhances coupling efficiency with electron-rich arenes (e.g., phenolates or anilines) compared to unsubstituted naphthalene diazonium salts.

- Experimental validation :

- Perform competitive coupling reactions with 1-naphthalenediazonium chloride (lacking nitro substituents) and quantify yields via HPLC.

- Use Hammett plots to correlate substituent effects with reaction rates .

Q. What strategies optimize intermediate purification in multi-step syntheses using this compound?

- Methodological Answer :

- In-situ generation : Avoid isolating the diazonium salt by coupling it directly with the target substrate (e.g., aryl amines or phenols) to minimize decomposition .

- Purification techniques :

- Cold filtration : Precipitate intermediates at low temperatures (≤0°C) to remove unreacted starting materials.

- Chromatography : Use flash chromatography with silica gel pre-equilibrated in acidic eluents (e.g., 1% acetic acid in ethyl acetate) to stabilize the product .

- Analytical monitoring : Track reaction progress via TLC with UV detection (Rf values compared to standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.